![molecular formula C24H23BrN2O7 B11522177 (2E)-4-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl][2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B11522177.png)
(2E)-4-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl][2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dioxopyrrolidinyl moiety, and a dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinyl ring through a cyclization reaction. Subsequent steps involve the introduction of the bromophenyl and dimethoxyphenyl ethyl groups via substitution reactions. The final step is the formation of the prop-2-enoic acid moiety through an esterification or amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID
- (2E)-3-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID
Uniqueness
The uniqueness of (2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C24H23BrN2O7 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
(E)-4-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C24H23BrN2O7/c1-33-19-8-3-15(13-20(19)34-2)11-12-26(21(28)9-10-23(30)31)18-14-22(29)27(24(18)32)17-6-4-16(25)5-7-17/h3-10,13,18H,11-12,14H2,1-2H3,(H,30,31)/b10-9+ |
InChI Key |
IJRYMBZKZRNAEN-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(=O)/C=C/C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide](/img/structure/B11522101.png)
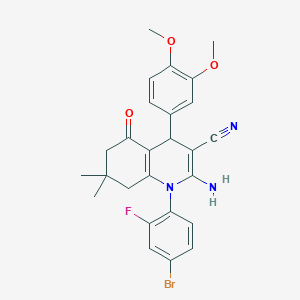
![N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11522110.png)

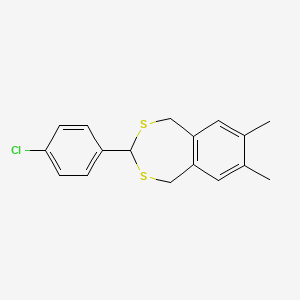
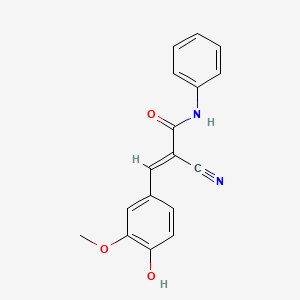
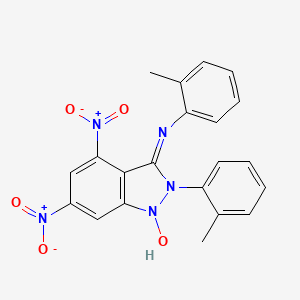
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-fluorobenzamide (non-preferred name)](/img/structure/B11522119.png)
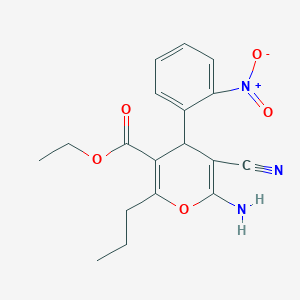
![Benzaldehyde, 4-bromo-, [4-[(2-furanylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11522131.png)
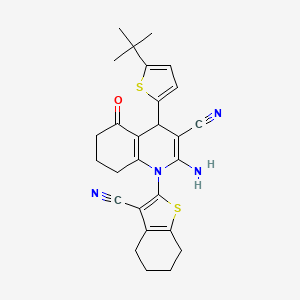
![4-(chloromethyl)-1'-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11522155.png)
![Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate](/img/structure/B11522156.png)
![(2Z)-5,6-diphenyl-2-(2,3,4-trimethoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11522163.png)
